what is the CAS number for 4-(2-Nitrobutyl)morpholine

what is the CAS number for 4-(2-Nitrobutyl)morpholine

CAS Number: 2224-44-4

This technical guide provides a comprehensive overview of 4-(2-Nitrobutyl)morpholine, a versatile nitroalkane with significant applications as a biocide. This document is intended for researchers, scientists, and professionals in drug development and industrial microbiology, presenting key chemical data, synthesis methodologies, and analytical procedures.

Chemical and Physical Properties

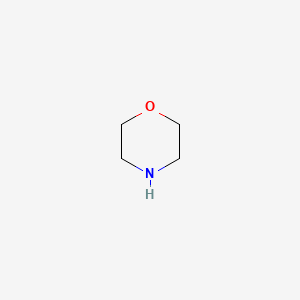

4-(2-Nitrobutyl)morpholine is a morpholine derivative characterized by a nitrobutyl group attached to the nitrogen atom.[1][2] This structure imparts properties that make it an effective antimicrobial agent.[1][2]

| Property | Value | Source |

| CAS Number | 2224-44-4 | [1][3][4] |

| Molecular Formula | C₈H₁₆N₂O₃ | [1] |

| Molecular Weight | 188.22 g/mol | [1][3] |

| IUPAC Name | 4-(2-nitrobutyl)morpholine | [1] |

| Synonyms | N-(2-Nitrobutyl)morpholine, Bioban P-1487 (in mixtures) | [4][5] |

| Physical Description | Yellow to brown liquid with a mild fishy odor. Often a component of commercial mixtures. | |

| Solubility | Soluble in various organic solvents. |

Synthesis of 4-(2-Nitrobutyl)morpholine

The synthesis of 4-(2-Nitrobutyl)morpholine can be achieved through several established routes in organic chemistry, primarily leveraging the reactivity of nitroalkanes.

Nitro-Mannich Reaction

A prominent method for the synthesis of 4-(2-Nitrobutyl)morpholine is the Nitro-Mannich reaction.[3] This reaction involves the condensation of a nitroalkane with formaldehyde and a secondary amine, in this case, morpholine.

Reaction Scheme:

Figure 1: General workflow for the Nitro-Mannich synthesis of 4-(2-Nitrobutyl)morpholine.

Experimental Protocol (Generalized):

A detailed experimental protocol for the Nitro-Mannich synthesis of 4-(2-Nitrobutyl)morpholine is described in U.S. Patent 4,607,036 A.[2] The general procedure involves the reaction of 1-nitropropane, morpholine, and formaldehyde.[2]

-

Reaction Setup: A reaction vessel is charged with 1-nitropropane and morpholine.

-

Reagent Addition: Formaldehyde is added portion-wise to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature and may require stirring for a specified period to ensure completion.

-

Work-up and Purification: The reaction mixture is then subjected to a work-up procedure, which may include extraction and washing steps to remove unreacted starting materials and byproducts. Final purification of the product is often achieved by distillation.

N-Alkylation of Morpholine

An alternative synthetic approach is the N-alkylation of morpholine with a suitable 2-nitrobutyl precursor, such as 2-nitrobutyl chloride.[3] This method relies on the nucleophilic character of the secondary amine in morpholine.

Reaction Scheme:

Figure 2: N-Alkylation pathway for the synthesis of 4-(2-Nitrobutyl)morpholine.

Experimental Protocol (Generalized):

-

Reaction Setup: Morpholine is dissolved in a suitable solvent in a reaction flask.

-

Reagent Addition: The 2-nitrobutyl halide is added to the morpholine solution, often in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is typically heated and stirred for a sufficient time to drive the reaction to completion.

-

Work-up and Purification: The work-up involves removing the salt byproduct by filtration, followed by removal of the solvent. The crude product is then purified, commonly by distillation under reduced pressure.

Analytical Characterization

The identity and purity of 4-(2-Nitrobutyl)morpholine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of 4-(2-Nitrobutyl)morpholine, allowing for both separation from impurities and structural confirmation.

Experimental Protocol (Generalized):

-

Sample Preparation: The sample is diluted in a suitable volatile solvent.

-

GC Separation: An aliquot of the prepared sample is injected into a gas chromatograph equipped with an appropriate capillary column. The oven temperature is programmed to ramp up to ensure the separation of components based on their boiling points and interactions with the stationary phase.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer. Mass spectra are recorded, providing information on the molecular weight and fragmentation pattern of the analyte.

| Analytical Parameter | Observation |

| Molecular Ion Peak (M+) | m/z 188 |

| Key Fragmentation Ion | m/z 142 (Loss of NO₂) |

| Key Fragmentation Ion | m/z 87 (Cleavage of the morpholine ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of 4-(2-Nitrobutyl)morpholine.

Experimental Protocol (Generalized):

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.

| Molecular Moiety | Proton Type | ¹H Chemical Shift (δ, ppm) |

| Morpholine Ring | Axial CH₂-O | 3.6 – 3.8 |

| Equatorial CH₂-N | 2.4 – 2.6 | |

| Nitrobutyl Chain | CH₂-CH₂ | 1.2 – 1.5 |

| CH₂-NO₂ | 4.1 – 4.3 |

Biological Activity and Applications

4-(2-Nitrobutyl)morpholine is primarily recognized for its broad-spectrum antimicrobial activity.[2] It is a key active ingredient in industrial biocides, such as Bioban P-1487, used to control the growth of bacteria and fungi in various applications.[4][5] These applications include metalworking fluids, cooling water systems, and fuel preservation.[5] The biological activity is attributed to the interaction of both the morpholine and nitro groups with microbial molecules.[3] The nitro group can be reduced to form reactive intermediates that can interact with proteins and nucleic acids.[3]

Signaling Pathways and Mechanism of Action

Detailed information on the specific signaling pathways modulated by 4-(2-Nitrobutyl)morpholine in microbial or mammalian cells is not extensively available in the public scientific literature. Its mechanism of action is generally understood to be related to its ability to release formaldehyde and its nitro group's reactivity, leading to non-specific disruption of cellular functions in microorganisms. Further research is required to elucidate its precise molecular targets and signaling effects.

Due to the lack of specific, publicly available data on the signaling pathways of 4-(2-Nitrobutyl)morpholine, a corresponding diagram cannot be provided at this time.

Safety and Handling

4-(2-Nitrobutyl)morpholine is classified as harmful if swallowed and can cause skin and eye irritation.[2] It is also a known skin sensitizer.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. 4-(2-Nitrobutyl)morpholine | C8H16N2O3 | CID 62440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4607036A - Preservative compositions employing anti-microbial morpholine derivatives - Google Patents [patents.google.com]

- 3. 4-(2-Nitrobutyl)morpholine | 2224-44-4 | Benchchem [benchchem.com]

- 4. 4-(2-Nitrobutyl)morpholine - Hazardous Agents | Haz-Map [haz-map.com]

- 5. dormer.com [dormer.com]